molecular formula C16H14N2O B5180109 2-methyl-N-phenylindolizine-3-carboxamide

2-methyl-N-phenylindolizine-3-carboxamide

Cat. No. B5180109
M. Wt: 250.29 g/mol
InChI Key: NVJIKURNZNMBHO-UHFFFAOYSA-N
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Description

Indolizine is a nitrogen-containing heterocyclic organic compound. It’s a polycyclic compound that is based on the structure of indole but has a nitrogen atom in the second position of the indole ring . The compound you mentioned, “2-methyl-N-phenylindolizine-3-carboxamide”, is a derivative of indolizine with a carboxamide group attached at the 3-position and a phenyl group attached to the nitrogen atom. The 2-position of the indolizine ring is substituted with a methyl group .

Scientific Research Applications

a. Anticancer Properties: Indolizines have been investigated for their potential as anticancer agents. Researchers have explored their ability to inhibit tumor growth, induce apoptosis (programmed cell death), and interfere with cancer cell signaling pathways. Further studies are needed to optimize their efficacy and safety.

b. Antimicrobial Activity: Indolizines may possess antimicrobial properties. They could be effective against bacteria, fungi, and even drug-resistant strains. Their unique structural features make them interesting candidates for developing novel antibiotics.

Photophysical Properties

Understanding the photophysical properties of indolizines is crucial for their applications:

a. Photostability and Photoluminescence: Indolizines exhibit good photostability and intense photoluminescence. Researchers have explored their use in optoelectronic devices, such as light-emitting diodes (LEDs) and organic lasers.

  • Sadowski, B., Klajn, J., & Gryko, D. T. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(31), 7804-7828
  • Recent advances in the synthesis of indolizine and its derivatives by Okamoto, K., & Niyomura, O. (2021). Organic & Biomolecular Chemistry, 19(34), 7320-7327
  • Breakthroughs in Indole and Indolizine Chemistry. IntechOpen

Read the full article here Read the full article here Access the chapter here

Mechanism of Action

Target of Action

It is suggested that it may have a similar target as carboxin, which targets the succinate dehydrogenase [ubiquinone] flavoprotein subunit in mitochondria . This protein plays a crucial role in the citric acid cycle and the electron transport chain, which are vital for energy production in cells.

Mode of Action

It is known that indole derivatives can form hydrogen bonds with various enzymes and proteins, inhibiting their activity . This suggests that 2-methyl-N-phenylindolizine-3-carboxamide might interact with its target protein in a similar way, leading to changes in the protein’s function.

properties

IUPAC Name

2-methyl-N-phenylindolizine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-12-11-14-9-5-6-10-18(14)15(12)16(19)17-13-7-3-2-4-8-13/h2-11H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJIKURNZNMBHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=C1)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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